9-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one
Description
The compound 9-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one (hereafter referred to as the target compound) is a heterocyclic molecule featuring a fused thiazinoquinazolinone core with a 4-(2-methoxyphenyl)piperazine-1-carbonyl substituent. This structure combines a bicyclic quinazolinone system—a scaffold known for diverse pharmacological activities—with a thiazine ring and a piperazine moiety.
Properties
IUPAC Name |
9-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazolin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-30-20-6-3-2-5-19(20)25-10-12-26(13-11-25)21(28)16-7-8-17-18(15-16)24-23-27(22(17)29)9-4-14-31-23/h2-3,5-8,15H,4,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUYFVNLEZYWGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N5CCCSC5=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one is a novel chemical entity with potential therapeutic applications. Its structural composition includes a piperazine moiety, which is known for its biological significance in various pharmacological contexts. This article aims to explore the biological activity of this compound by reviewing its pharmacodynamics, potential therapeutic effects, and relevant case studies.
- Molecular Formula : C23H24N4O3S
- Molecular Weight : 436.53 g/mol
- CAS Number : 1251649-74-7
The compound's structure suggests that it may interact with various biological targets due to the presence of functional groups conducive to receptor binding.
Antidepressant-Like Activity
Recent studies have highlighted the antidepressant-like properties of compounds containing the piperazine moiety. For instance, derivatives of N-(2-methoxyphenyl)piperazine have shown significant affinity for serotonergic receptors (5-HT1A and 5-HT7) and demonstrated antidepressant effects in animal models. The most promising derivatives exhibited Ki values less than 1 nM for 5-HT1A receptors and demonstrated efficacy in tail suspension tests at low doses (e.g., 2.5 mg/kg) .
Anticancer Potential
Compounds similar in structure to this compound have been investigated for their anticancer properties. For instance, studies on mono Mannich bases derived from piperazines revealed cytotoxic effects against various cancer cell lines and inhibitory activity on carbonic anhydrase enzymes . These findings suggest that the compound may also exhibit anticancer activity.
Serotonergic Receptor Interaction
The interaction of this compound with serotonergic receptors is crucial for its biological activity. Research indicates that compounds with similar structural motifs can modulate serotonin pathways, which are implicated in mood regulation and anxiety disorders . The affinity for serotonin receptors could account for both its antidepressant effects and potential side effects.
Case Studies
- Antidepressant Screening : In a study evaluating several derivatives of piperazine-based compounds, significant antidepressant-like activities were observed in models such as the tail suspension test. These compounds showed a favorable safety profile compared to traditional antidepressants .
- Cytotoxicity Assessment : A series of piperazine derivatives were tested against human cancer cell lines. Results indicated that certain modifications led to enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells .
Data Table: Summary of Biological Activities
Scientific Research Applications
Antidepressant-Like Activity
Research indicates that derivatives containing the piperazine moiety exhibit significant antidepressant-like properties. Specifically, studies have shown that compounds similar to this entity demonstrate high affinity for serotonergic receptors such as 5-HT1A and 5-HT7 .
- A notable study synthesized various derivatives of N-(2-methoxyphenyl)piperazine and evaluated their effects in animal models. The results indicated strong antidepressant-like activities, particularly in tail suspension tests, where the most effective derivatives showed Ki values below 1 nM for 5-HT1A receptors .
Anticancer Potential
The anticancer properties of compounds with similar structures have been explored extensively. For instance:
- Mono Mannich bases derived from piperazines have demonstrated cytotoxic effects against multiple cancer cell lines. These compounds were found to inhibit carbonic anhydrase enzymes, which are often overexpressed in tumors.
Serotonergic Receptor Interaction
The interaction of this compound with serotonergic receptors is crucial for its biological activity. Compounds with similar structural motifs can modulate serotonin pathways implicated in mood regulation and anxiety disorders. Research shows that the affinity for serotonin receptors contributes to both the antidepressant effects and potential side effects associated with this compound .
Antidepressant Screening
A study evaluated several piperazine-based derivatives for their antidepressant-like activities using models such as the tail suspension test. The findings revealed that these compounds exhibited a favorable safety profile compared to traditional antidepressants, highlighting their potential as therapeutic agents.
Cytotoxicity Assessment
In vitro studies assessed a series of piperazine derivatives against human cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells, suggesting a promising avenue for cancer treatment .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Core Thiazinoquinazolinone Reactivity
The thiazino[2,3-b]quinazolin-6(2H)-one scaffold is a fused heterocycle combining thiazine and quinazolinone moieties. Key reactions include:
-
Cyclization : Thiosemicarbazide derivatives (e.g., compound 133 in Search Result ) undergo cyclization under alkaline or thermal conditions to form triazole-thiones. Similar strategies are employed for thiazinoquinazolinones, where sulfur-containing intermediates (e.g., thiosemicarbazones) cyclize to form the thiazine ring.
-
Oxidation/Reduction : The quinazolinone carbonyl group may participate in redox reactions. For example, reduction with LiAlH could yield secondary alcohols, though steric hindrance may limit reactivity.
Piperazine-Carbonyl Substituent Reactivity
The 4-(2-methoxyphenyl)piperazine-1-carbonyl group introduces nucleophilic and electrophilic sites:
-
Nucleophilic Acylation : The piperazine nitrogen can undergo alkylation or acylation. For instance, reaction with acyl chlorides (e.g., benzoyl chloride) would yield substituted amides (Search Result ).
-
Demethylation : The 2-methoxy group on the phenyl ring may be cleaved under strong acidic conditions (e.g., HBr/AcOH) to form a phenolic derivative.
Table 1: Representative Piperazine-Carbonyl Reactions
3.2. Piperazine-Carbonyl Coupling
The piperazine moiety is introduced via:
-
Carbodiimide-Mediated Coupling : Reaction of the thiazinoquinazolinone core’s amine with 4-(2-methoxyphenyl)piperazine-1-carbonyl chloride using EDCI/HOBt.
-
Mitsunobu Reaction : For ether-linked derivatives, though less likely due to steric constraints.
Functionalization of the Methoxyphenyl Group
The 2-methoxyphenyl substituent can be modified through:
-
Electrophilic Aromatic Substitution : Nitration or halogenation at the para position (moderate yields due to steric hindrance from the methoxy group).
-
Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis.
Stability and Degradation
-
Hydrolytic Stability : The amide bond in the carbonyl linker is susceptible to hydrolysis under strongly acidic/basic conditions (e.g., 6M HCl or NaOH).
-
Photodegradation : The thiazinoquinazolinone core may undergo photolytic cleavage under UV light, forming quinazoline and thiazine fragments.
Biological Activity Considerations
While not directly studied for this compound, structurally related piperazine-thiazine hybrids (Search Result ) exhibit MAO-B inhibitory activity, suggesting potential CNS applications. The methoxy group enhances lipophilicity, impacting blood-brain barrier penetration.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
Thiazinoquinazolinone vs. Isoxazolo/Oxazinoquinazolinones
The target compound’s thiazino[2,3-b]quinazolinone core distinguishes it from structurally related compounds such as 2,3-dihydro-9H-isoxazolo[3,2-b]quinazolin-9-ones and 3,4-dihydro-(1,2)-oxazino[3,2-b]quinazolin-10(2H)-ones (). Key differences include:
- Biological Activity: Isoxazoloquinazolinones (e.g., W-2429) exhibit superior anti-inflammatory and analgesic activity compared to oxazino derivatives in rodent models, highlighting the impact of heteroatom placement .
Table 1: Core Structure Comparison
| Compound Class | Core Heterocycle | Heteroatoms | Reported Activity (Example) |
|---|---|---|---|
| Target Compound | Thiazino[2,3-b]quinazolinone | S, N, O | Not explicitly reported |
| Isoxazoloquinazolinones | Isoxazolo[3,2-b]quinazolinone | O, N | Anti-inflammatory (ED50: 25 mg/kg) |
| Oxazinoquinazolinones | Oxazino[3,2-b]quinazolinone | O, N | Less active than isoxazolo analogs |
Substituent Analysis: Piperazine Derivatives
The 4-(2-methoxyphenyl)piperazine-1-carbonyl group in the target compound contrasts with substituents in analogs:
- : Triazolopyrazine derivatives with thiazolidine carboxamide groups employ EDCI/HOBt-mediated amidation, suggesting similar coupling strategies for the target’s piperazine linkage .
The 2-methoxyphenyl group may confer selectivity for serotonin or dopamine receptors, as seen in antipsychotics like aripiprazole, though direct evidence for the target compound is lacking.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for synthesizing the compound, and how can purity be optimized?
- Methodological Answer :
- Step 1 : Use a multi-step synthesis involving coupling of the piperazine-carbonyl moiety to the thiazinoquinazolinone core. Boron tribromide (BBr₃) in anhydrous dichloromethane (DCM) at -10°C can facilitate demethylation or functional group activation .
- Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
- Key Metrics : Monitor reaction progress using TLC (Rf ~0.3–0.5) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store in sealed, light-resistant containers at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Use desiccants to avoid moisture absorption .
- Safety : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and handling due to potential skin/eye irritation .
Q. What analytical techniques are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; quinazolinone carbonyl at δ 165–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~500–550) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s receptor-binding affinity and selectivity?
- Methodological Answer :
- In Silico Tools : Use molecular docking (AutoDock Vina, Schrödinger Suite) with serotonin/dopamine receptor crystal structures (PDB IDs: 5VBL, 6CM4) to map interactions (e.g., piperazine N-H bonding with Asp3.32 residue) .
- ADME Prediction : Calculate logP (2.5–3.5) and topological polar surface area (TPSA ~80–100 Ų) using SwissADME to assess blood-brain barrier permeability .
Q. What experimental designs resolve contradictions in reported pharmacological activity data?
- Methodological Answer :
- Dose-Response Studies : Perform IC₅₀ assays across multiple cell lines (e.g., HEK-293, SH-SY5Y) to validate receptor antagonism (e.g., 5-HT₁A vs. D₂ receptors) .
- Control Variables : Include positive controls (e.g., clozapine for 5-HT₁A) and account for stereochemical purity (chiral HPLC for enantiomeric excess) .
Q. How can stereochemical challenges in derivative synthesis be addressed?
- Methodological Answer :
- Chiral Resolution : Use chiral auxiliaries (e.g., L-tartaric acid) or asymmetric catalysis (BINAP-Ru complexes) to isolate enantiomers .
- X-ray Crystallography : Confirm absolute configuration via single-crystal diffraction (e.g., monoclinic P2₁/c space group) .
Q. What strategies evaluate environmental impact and biodegradation pathways?
- Methodological Answer :
- Ecotoxicity Assays : Test Daphnia magna acute toxicity (48h LC₅₀) and soil adsorption coefficients (Koc) using OECD Guideline 105 .
- Degradation Studies : Simulate photolysis (UV-C light, λ=254 nm) and hydrolysis (pH 4–9 buffers) to identify breakdown products (LC-MS/MS) .
Methodological Considerations for Data Reproducibility
Q. How should researchers design assays to minimize batch-to-batch variability?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
